N-propyloxan-4-amine hydrochloride N-propyloxan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158410-95-7; 192811-37-3
VCID: VC4887506
InChI: InChI=1S/C8H17NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H
SMILES: CCCNC1CCOCC1.Cl
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69

N-propyloxan-4-amine hydrochloride

CAS No.: 1158410-95-7; 192811-37-3

Cat. No.: VC4887506

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69

* For research use only. Not for human or veterinary use.

N-propyloxan-4-amine hydrochloride - 1158410-95-7; 192811-37-3

Specification

CAS No. 1158410-95-7; 192811-37-3
Molecular Formula C8H18ClNO
Molecular Weight 179.69
IUPAC Name N-propyloxan-4-amine;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H
Standard InChI Key DPYCMNYMDBESIY-UHFFFAOYSA-N
SMILES CCCNC1CCOCC1.Cl

Introduction

Structural and Molecular Characteristics

N-Propyloxan-4-amine hydrochloride belongs to the class of alicyclic amines, characterized by a six-membered oxane ring substituted with an amine group at the 4-position and a propyl chain at the nitrogen atom. The hydrochloride salt enhances its solubility in polar solvents, a property critical for its utility in solution-phase chemical reactions.

Molecular Formula and Computational Properties

The molecular formula of N-propyloxan-4-amine hydrochloride is C₈H₁₈ClNO, derived from the oxane backbone (C₅H₁₀O), a propylamine substituent (C₃H₇NH₂), and a hydrochloride group (HCl). Computational analyses of related compounds, such as N-pentyl-2-propyloxan-4-amine (PubChem CID 64105228), suggest a molar mass of 179.69 g/mol for N-propyloxan-4-amine hydrochloride . Key properties include:

  • Hydrogen bond donor/acceptor counts: 1 donor (amine) and 2 acceptors (ether oxygen and amine) .

  • XLogP3-AA (partition coefficient): Estimated at 1.2, indicating moderate lipophilicity .

  • Rotatable bonds: 4 (propyl chain and amine group), influencing conformational flexibility .

Comparative Structural Analysis

Structurally analogous compounds, such as N-(2-phenoxyethyl)-2-propyloxan-4-amine (PubChem CID 64103691), highlight the impact of substituents on physicochemical properties . The phenoxyethyl group in this analog increases aromaticity and molecular weight (263.37 g/mol) compared to the simpler propyl chain in N-propyloxan-4-amine hydrochloride .

Compound NameMolecular FormulaMolar Mass (g/mol)Key Structural Features
N-Propyloxan-4-amine HClC₈H₁₈ClNO179.69Propyl-amine, oxane ring, HCl salt
N-Pentyl-2-propyloxan-4-amineC₁₃H₂₇NO213.36Extended alkyl chain, no salt
N-(2-Phenoxyethyl)-2-propyloxan-4-amineC₁₆H₂₅NO₂263.37Phenoxyethyl group, ether linkage

Synthetic Methodologies

The synthesis of N-propyloxan-4-amine hydrochloride can be inferred from patented routes for structurally related compounds. A notable example is the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (CN102503849B), which employs a multi-step strategy involving alkylation, phthalimide protection, and hydrazinolysis .

Alkylation of Amine Precursors

The initial step in synthesizing such hydrochlorides often involves the alkylation of a primary amine with an alkyl halide or anhydride. For instance, the reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under basic conditions yields N-(3-chloropropyl)methacrylamide . Analogously, N-propyloxan-4-amine hydrochloride could be synthesized via the alkylation of oxan-4-amine with propyl bromide, followed by HCl salification.

Hypothetical Reaction Pathway:

  • Alkylation:

    Oxan-4-amine + CH₃CH₂CH₂BrN-Propyloxan-4-amine + HBr\text{Oxan-4-amine + CH₃CH₂CH₂Br} \rightarrow \text{N-Propyloxan-4-amine + HBr}
  • Salt Formation:

    N-Propyloxan-4-amine + HClN-Propyloxan-4-amine hydrochloride\text{N-Propyloxan-4-amine + HCl} \rightarrow \text{N-Propyloxan-4-amine hydrochloride}

Reductive Amination

An alternative route involves reductive amination of oxan-4-one with propylamine, using catalysts such as sodium cyanoborohydride (NaBH₃CN). This method avoids the use of alkyl halides, potentially improving atom economy.

Physicochemical Properties and Stability

Solubility and Dissociation

The hydrochloride salt significantly enhances water solubility compared to the free base. In aqueous solution, the compound dissociates into the protonated amine (NH⁺) and chloride counterion, facilitating interactions with biological targets or polar solvents.

Thermal Stability

Differential scanning calorimetry (DSC) data for related hydrochlorides indicate decomposition temperatures above 200°C, suggesting moderate thermal stability suitable for standard laboratory handling .

Future Research Directions

  • Synthetic Optimization: Exploring catalytic systems (e.g., Pd/C or Ru complexes) to improve yield and selectivity in the alkylation step.

  • Biological Screening: Assessing antimicrobial or anticancer activity given the structural resemblance to bioactive amines .

  • Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and interaction with biological targets.

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